molecular formula C9H13N3O B12071863 (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide

(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide

Katalognummer: B12071863
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: BQVXCXDDOBSDQZ-AOSYACOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide is an organic compound with a complex structure that includes a cyano group, a dimethylamino group, and a conjugated diene system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (2E,4E)-5-phenyl-2-cyano-2,4-pentadienethioamide with α-bromoketones . This reaction proceeds under mild heating in a solvent such as dimethylformamide (DMF), leading to the formation of the desired compound in good yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Wissenschaftliche Forschungsanwendungen

(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The conjugated diene system allows for electron delocalization, which can facilitate interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide is unique due to its specific combination of functional groups and conjugated diene system. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H13N3O

Molekulargewicht

179.22 g/mol

IUPAC-Name

(2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide

InChI

InChI=1S/C9H13N3O/c1-7(4-5-12(2)3)8(6-10)9(11)13/h4-5H,1-3H3,(H2,11,13)/b5-4+,8-7+

InChI-Schlüssel

BQVXCXDDOBSDQZ-AOSYACOCSA-N

Isomerische SMILES

C/C(=C(/C#N)\C(=O)N)/C=C/N(C)C

Kanonische SMILES

CC(=C(C#N)C(=O)N)C=CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.